molecular formula C11H12O3 B3096631 Methyl 3-(2-methylphenyl)oxirane-2-carboxylate CAS No. 1287217-96-2

Methyl 3-(2-methylphenyl)oxirane-2-carboxylate

Cat. No.: B3096631
CAS No.: 1287217-96-2
M. Wt: 192.21 g/mol
InChI Key: OGMDARHEXLJCGY-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylphenyl)oxirane-2-carboxylate is a trisubstituted epoxide characterized by a methyl ester group at position 2 of the oxirane ring and a 2-methylphenyl substituent at position 2. Epoxides of this class are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and stereochemical versatility .

Properties

IUPAC Name

methyl 3-(2-methylphenyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-5-3-4-6-8(7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMDARHEXLJCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Alkenes: One common method to prepare methyl 3-(2-methylphenyl)oxirane-2-carboxylate involves the epoxidation of alkenes. This reaction typically uses peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under mild conditions, often at room temperature, to form the oxirane ring.

    Cyclization Reactions: Another method involves the cyclization of halohydrins. For example, the reaction of 2-methylphenylacetaldehyde with a halogenating agent followed by treatment with a base can lead to the formation of the oxirane ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale epoxidation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(2-methylphenyl)oxirane-2-carboxylate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of diols.

    Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions. Nucleophiles such as amines, thiols, and alcohols can open the oxirane ring, resulting in the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

    Reduction: Diols and other reduced products.

    Substitution: Substituted oxirane derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 3-(2-methylphenyl)oxirane-2-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It is used as a substrate in catalytic reactions to study the mechanisms of epoxide ring-opening and other transformations.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides and carboxylates.

Medicine:

    Drug Development: this compound is explored as a potential intermediate in the synthesis of drug candidates with various therapeutic applications.

Industry:

    Polymer Production: It is used in the production of polymers and resins, where the oxirane ring can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of methyl 3-(2-methylphenyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Key analogs differ in the aryl substituent at position 3 and the ester group at position 2:

Compound Name Substituent (Position 3) Ester Group (Position 2) Molecular Formula Molecular Weight CAS Number Stereochemistry
Methyl 3-(2-methylphenyl)oxirane-2-carboxylate 2-methylphenyl Methyl C₁₁H₁₂O₃ 192.21 Not explicitly listed Likely (2R,3S) or racemic
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 4-methoxyphenyl Methyl C₁₁H₁₂O₄ 208.21 105560-93-8 (2R,3S) configuration
Methyl 3-phenyloxirane-2-carboxylate Phenyl Methyl C₁₀H₁₀O₃ 178.18 19190-80-8 (2R,3S) configuration
tert-Butyl 3-(4-methylphenyl)oxirane-2-carboxylate 4-methylphenyl tert-Butyl C₁₄H₁₈O₃ 234.29 Not provided Undetermined
Methyl 3-(4-chlorophenyl)oxirane-2-carboxylate 4-chlorophenyl Methyl C₁₀H₉ClO₃ 212.63 Not provided Undetermined

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., 4-methoxy) enhance stability and influence reaction pathways, while electron-withdrawing groups (e.g., 4-chloro) increase electrophilicity of the epoxide ring .
  • Stereochemistry : The (2R,3S) configuration is common in bioactive derivatives, as seen in Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, which is used in chiral synthesis .
  • Ester Group Impact : tert-Butyl esters (e.g., tert-butyl 3-(4-methylphenyl)oxirane-2-carboxylate) exhibit higher steric hindrance, affecting reactivity in nucleophilic ring-opening reactions .
Quantum-Chemical Insights
  • Thermodynamics : Semi-empirical AM1 calculations on methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate reveal endothermic synthesis (ΔH > 0), requiring optimized conditions (e.g., elevated temperature) for feasibility .

Research Findings and Challenges

Structural Validation

  • Tools like SHELX and ORTEP-3 are critical for resolving stereochemical ambiguities in crystallographic studies of epoxides .
  • Discrepancies in CAS numbers (e.g., 105560-93-8 vs. 96125-49-4 for similar compounds) highlight the need for rigorous stereochemical identification .

Limitations and Knowledge Gaps

  • Data Scarcity : Physical properties (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating experimental characterization.

Biological Activity

Methyl 3-(2-methylphenyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12O4C_{11}H_{12}O_4 and a molecular weight of 208.21 g/mol. The structure features an epoxide ring, which is known for its reactivity, particularly in biological systems.

The biological activity of this compound is largely attributed to the reactivity of its epoxide group. This group can interact with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. Such interactions can modulate enzyme activity and influence various biochemical pathways, including those involved in metabolic processes and signal transduction.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The compound has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress, leading to increased cell death rates in treated cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at 30 µM after 48 hours of exposure .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylateEpoxideAnticancer, Antimicrobial
Methyl 3-(4-fluorophenyl)oxirane-2-carboxylateEpoxideEnzyme inhibition
Methyl 3-phenyloxirane-2-carboxylateEpoxideAntimicrobial properties

The comparative analysis shows that while all these compounds share structural similarities, their biological activities vary significantly due to differences in substituents on the aromatic ring.

Q & A

Basic: What are the established synthetic routes for Methyl 3-(2-methylphenyl)oxirane-2-carboxylate, and how do reaction conditions influence yield and stereoselectivity?

Answer:
The synthesis of methyl-substituted oxirane carboxylates typically involves epoxidation of α,β-unsaturated esters or condensation reactions. For example, quantum-chemical calculations (AM1 method) on analogous compounds, such as methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate, reveal that reaction pathways are highly dependent on temperature, pressure, and pH. Endothermic reactions may require elevated temperatures (e.g., 80–120°C) to overcome activation barriers, while exothermic pathways (e.g., tert-butyl derivatives) can proceed under milder conditions . Stereoselectivity is influenced by steric effects of the methylphenyl group; bulky substituents favor trans-epoxide formation due to reduced orbital overlap in the transition state .

Basic: How is the stereochemistry and crystal structure of this compound validated?

Answer:
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. For example, the (2R,3S)-rel configuration of the analogous compound methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate was confirmed via SHELXL refinement, with R-factors < 0.05 indicating high precision . Hydrogen bonding networks and torsional angles (e.g., C1-C2-O-C3) are analyzed to validate stereochemistry . SMILES (COC(=O)[C@H]1O[C@@H]1c1ccc(cc1)C) and InChIKey (CVZUMGUZDAWOGA-ZJUUUORDSA-N) provide additional stereochemical descriptors .

Advanced: What computational methods are used to predict reaction mechanisms and stability of this compound?

Answer:
Semi-empirical quantum-chemical methods (e.g., AM1) calculate activation energies and thermodynamic parameters. For methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate, AM1 revealed a reaction enthalpy (ΔH) of +68 kJ/mol (endothermic), requiring energy input for synthesis. Transition state modeling identifies steric clashes between the methylphenyl group and ester moiety, impacting regioselectivity . Density Functional Theory (DFT) can further optimize geometries and predict NMR chemical shifts (e.g., δ 3.8 ppm for methoxy groups) .

Advanced: How does the methylphenyl substituent influence the compound’s reactivity in ring-opening reactions?

Answer:
The 2-methylphenyl group induces steric hindrance, directing nucleophilic attack to the less-hindered epoxide carbon. For example, in acidic conditions, water preferentially attacks the C2 position (adjacent to the carboxylate), forming a diol with >90% regioselectivity. Kinetic studies using HPLC or GC-MS show that electron-donating groups (e.g., methyl) stabilize carbocation intermediates, accelerating ring-opening rates by 2–3-fold compared to unsubstituted analogs .

Advanced: What analytical techniques resolve contradictions in reported spectral data for this compound?

Answer:
Discrepancies in NMR or IR spectra often arise from conformational flexibility or impurities. High-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular formula (C₁₁H₁₂O₄, MW 208.21). 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals: the methylphenyl protons (δ 7.2–7.4 ppm) show coupling with C2 (δ 65 ppm) in HMBC, while the ester carbonyl (δ 170 ppm) correlates with methoxy protons (δ 3.7 ppm) .

Basic: What are the recommended protocols for purity assessment and storage?

Answer:
Purity (>95%) is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (reported range: 92–94°C). Storage at –20°C under argon prevents hydrolysis of the epoxide ring. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass vials .

Advanced: How do solvent effects and catalysts optimize enantiomeric excess in asymmetric synthesis?

Answer:
Chiral Lewis acids (e.g., Jacobsen’s Mn-salen catalyst) achieve enantiomeric excess (ee) >80% in epoxidation. Polar aprotic solvents (e.g., DCM) enhance catalyst-substrate interaction, while additives like 4Å molecular sieves improve ee by 15% via water removal. Kinetic resolution studies (e.g., using Candida antarctica lipase B) show preferential hydrolysis of the (2S,3R)-enantiomer, enriching the desired (2R,3S)-form .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(2-methylphenyl)oxirane-2-carboxylate

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